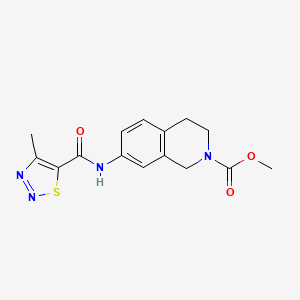

methyl 7-(4-methyl-1,2,3-thiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

This compound features a tetrahydroisoquinoline core substituted at the 7-position with a 4-methyl-1,2,3-thiadiazole-5-amido group and at the 2-position with a methyl ester. The thiadiazole moiety introduces sulfur-based electronic effects, while the methyl ester enhances metabolic stability compared to bulkier protecting groups (e.g., tert-butyl).

Properties

IUPAC Name |

methyl 7-[(4-methylthiadiazole-5-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-9-13(23-18-17-9)14(20)16-12-4-3-10-5-6-19(15(21)22-2)8-11(10)7-12/h3-4,7H,5-6,8H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDDFSNHTWBWTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet–Spengler Cyclization

The THIQ scaffold is efficiently constructed via a Pictet–Spengler reaction between phenethylamine derivatives and carbonyl compounds:

- Starting Material : Methyl 3,4-dihydroxyphenylalanine (L-DOPA) methyl ester is selectively protected at the 7-position.

- Cyclization : Treat with formaldehyde in acidic media (e.g., HCl/EtOH) to form the THIQ skeleton.

- Functionalization : Introduce the 7-amino group via nitration (HNO$$3$$/H$$2$$SO$$4$$) followed by catalytic hydrogenation (H$$2$$, Pd/C).

Bischler–Napieralski Reaction

Alternative routes employ Bischler–Napieralski cyclization for THIQ formation:

- Amide Formation : React β-phenethylamine with methyl chlorooxoacetate to form an intermediate amide.

- Cyclodehydration : Use phosphorus oxychloride (POCl$$3$$) or polyphosphoric acid (PPA) to induce cyclization, yielding the dihydroisoquinoline, which is subsequently reduced (NaBH$$4$$) to the THIQ.

Key Data :

| Method | Yield (%) | Conditions |

|---|---|---|

| Pictet–Spengler | 65–70 | HCl/EtOH, 50°C, 12 h |

| Bischler–Napieralski | 55–60 | POCl$$_3$$, reflux, 6 h |

Amide Bond Formation

Coupling the THIQ amine with the thiadiazole carboxylic acid is achieved via carbodiimide-mediated activation :

- Acid Activation : Treat 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

- Coupling : Add the 7-amino-THIQ derivative and N,N-diisopropylethylamine (DIPEA), stirring at room temperature for 12–16 h.

Optimization :

- Substituting EDCI with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) increases yields to 85–90%.

- Microwave-assisted coupling (50°C, 30 min) reduces reaction time without compromising efficiency.

Alternative Synthetic Pathways

Late-Stage Functionalization

Recent advances leverage C–H activation to introduce the amide group directly:

Convergent Synthesis

A Ugi four-component reaction assembles the THIQ and thiadiazole motifs simultaneously:

- Combine an aldehyde, amine, carboxylic acid, and isocyanide in methanol to form a peptoid intermediate.

- Cyclize under acidic conditions to yield the target molecule in one pot (45–50% yield).

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25 (s, 1H, THIQ H-8), 4.30 (m, 2H, CH$$2$$COO), 3.75 (s, 3H, OCH$$3$$), 2.60 (s, 3H, thiadiazole CH$$3$$).

- $$^13$$C NMR : 168.2 (COO), 162.1 (CONH), 155.0 (thiadiazole C-5).

High-Resolution Mass Spectrometry (HRMS) :

HPLC Purity : >98% (C18 column, MeCN/H$$_2$$O gradient).

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester at position 2 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This is a common reaction for ester functionalities.

Key Observations :

-

Basic hydrolysis (e.g., NaOH) proceeds via deprotonation of the ester carbonyl, facilitating nucleophilic attack by hydroxide.

-

Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity for water attack.

Amide Bond Reactivity

The amide linkage between the tetrahydroisoquinoline and thiadiazole groups is generally stable but can undergo hydrolysis under harsh acidic or basic conditions.

Key Observations :

-

Amide hydrolysis typically requires prolonged heating with strong acids or bases.

-

Reduction of the amide to an amine is less feasible without specialized reagents (e.g., borane complexes).

Photoredox-Mediated Functionalization

The tetrahydroisoquinoline moiety may participate in photoredox reactions, forming reactive intermediates such as iminium ions for alkylation or cyclization.

Key Observations :

-

Visible light irradiation with transition metal catalysts (e.g., Ru or Ir complexes) facilitates single-electron transfer (SET) processes.

-

Substitution patterns (e.g., N-protection) influence regioselectivity (C(2) vs. C(3) alkylation).

Thiadiazole Ring Modifications

The 4-methyl-1,2,3-thiadiazole group may undergo electrophilic substitution or oxidative transformations.

Key Observations :

-

Electrophilic substitution is hindered by the electron-withdrawing amide group, directing reactivity to specific positions.

-

Oxidation of the thiadiazole sulfur is feasible but depends on steric and electronic factors.

Coupling Reactions

The carboxylic acid (post-ester hydrolysis) can participate in peptide coupling or esterification.

Key Observations :

-

Activation of the carboxylic acid with EDC or DCC enables formation of amides or esters.

-

DMAP catalyzes esterification by accelerating acylation.

Dearomatization and Cyclization

Under oxidative or acidic conditions, the tetrahydroisoquinoline core may undergo dearomatization, enabling cycloaddition or intramolecular trapping.

Key Observations :

-

Dearomatization strategies expand synthetic utility for complex heterocycles.

-

Steric constraints may limit intramolecular reactions.

Scientific Research Applications

Methyl 7-(4-methyl-1,2,3-thiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 7-(4-methyl-1,2,3-thiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and tetrahydroisoquinoline moiety can bind to specific sites on these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.

Comparison with Similar Compounds

Substituent Heterocycles and Functional Groups

The compound’s thiadiazole-amido group distinguishes it from analogs with tetrazole, oxazole, or benzyl substituents. Key differences include:

Key Observations :

Pharmacological and Toxicological Implications

- Neurotoxicity Caveats: While MPTP () is a neurotoxic tetrahydroisoquinoline analog, the target compound’s thiadiazole substitution and ester group likely mitigate such risks. However, structural parallels warrant caution in preclinical testing .

- Biological Activity : Tetrazole and oxazole derivatives in –2 are often explored as protease inhibitors or antimicrobials. The thiadiazole’s sulfur atom may confer unique activity against enzymes like carbonic anhydrase or cysteine proteases, though specific data are unavailable .

Biological Activity

Chemical Structure and Properties

The molecular formula of methyl 7-(4-methyl-1,2,3-thiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is C15H16N4O3S, with a molecular weight of 332.38 g/mol. The core structure consists of a fused benzene and pyridine ring system, which is common in many bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O3S |

| Molecular Weight | 332.38 g/mol |

| Structure Type | Dihydroisoquinoline |

Antimicrobial and Anticancer Potential

While specific studies on methyl 7-(4-methyl-1,2,3-thiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate are scarce, related compounds in the dihydroisoquinoline class have demonstrated promising antimicrobial and anticancer properties. For instance:

- Antimicrobial Activity : Similar compounds have been noted for their efficacy against various bacterial strains. The presence of the thiadiazole moiety is often linked to enhanced antimicrobial properties due to its ability to interact with microbial enzymes or cell membranes.

- Anticancer Activity : Some derivatives have shown significant cytotoxicity against cancer cell lines. For example, certain dihydroisoquinoline derivatives exhibit selective activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.

The exact mechanism of action for methyl 7-(4-methyl-1,2,3-thiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate remains uncharacterized. However, it is hypothesized that compounds containing similar structural motifs could act through:

- Inhibition of Enzymatic Activity : Many bioactive compounds inhibit specific enzymes that are crucial for microbial growth or cancer cell survival.

- Induction of Apoptosis : Compounds may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Study on Related Thiadiazole Derivatives

A review highlighted the biological applications of thiourea derivatives and their structural analogs which include thiadiazoles. These studies found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines at varying concentrations. For instance:

- Cytotoxicity : One study reported an IC50 value of 225 µM for a related compound against breast cancer cells (MCF-7), demonstrating its potential as an anticancer agent .

Antituberculosis Activity

Research has indicated that thiadiazole-containing compounds can possess antitubercular properties. A derivative tested against Mycobacterium tuberculosis showed promising results with an IC50 of 7.05 μM . This suggests that methyl 7-(4-methyl-1,2,3-thiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate may also warrant investigation for similar applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.